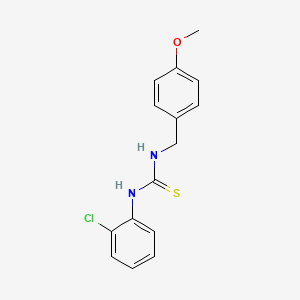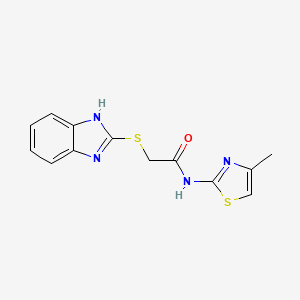
5-(1-piperidinylsulfonyl)-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-piperidinylsulfonyl)-2,1,3-benzothiadiazole, commonly known as PDS, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. PDS has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of PDS is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. PDS has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
PDS has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. PDS has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, PDS has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PDS in laboratory experiments is its wide range of biochemical and physiological effects. PDS has been found to exhibit activity against various types of cancer cells, bacteria, and fungi, making it a promising candidate for use in drug development. However, one of the limitations of using PDS in lab experiments is its potential toxicity. PDS has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on PDS. One area of research could focus on the development of PDS-based drugs for the treatment of cancer, bacterial, and fungal infections. Another area of research could focus on the development of PDS analogs with improved efficacy and reduced toxicity. Additionally, future research could investigate the potential use of PDS in the treatment of inflammatory diseases and other conditions.
Synthesemethoden
The synthesis of PDS involves the reaction of 2-aminobenzenesulfonamide with 1,2-dichloro-4-nitrobenzene in the presence of potassium carbonate. The resulting intermediate is then reacted with piperidine to yield PDS.
Wissenschaftliche Forschungsanwendungen
PDS has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. PDS has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use as an antimicrobial agent. Additionally, PDS has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
5-piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,14-6-2-1-3-7-14)9-4-5-10-11(8-9)13-17-12-10/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUVHKSHRDXXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperidin-1-ylsulfonyl-2,1,3-benzothiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)




![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)


![4-chloro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741861.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5741874.png)

![1-(4-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5741878.png)
![1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)